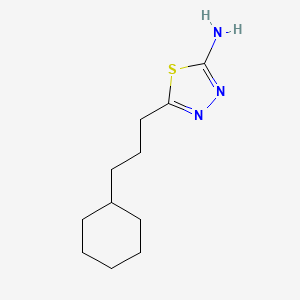

5-(3-Cyclohexylpropyl)-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

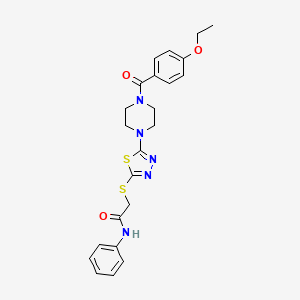

The compound “5-(3-Cyclohexylpropyl)-1,3,4-thiadiazol-2-amine” is an organic compound containing a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The thiadiazole ring is attached to a cyclohexylpropyl group and an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazol ring, which would likely contribute to the compound’s chemical reactivity and properties. The cyclohexylpropyl group would add some bulk and hydrophobicity to the molecule, while the amine group could participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amine group could be protonated or alkylated, and the thiadiazol ring could potentially participate in electrophilic aromatic substitution reactions or other ring-modifying reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the thiadiazol ring, the cyclohexylpropyl group, and the amine group would all contribute to the compound’s solubility, melting point, boiling point, and other physical and chemical properties .科学的研究の応用

Antiproliferative and Antimicrobial Properties

5-substituted-1,3,4-thiadiazole-2-amines, a category to which 5-(3-Cyclohexylpropyl)-1,3,4-thiadiazol-2-amine belongs, have been explored for their biological activities. Compounds derived from this core structure have demonstrated significant antimicrobial activity and DNA protective ability against oxidative stress. Notably, certain derivatives exhibited cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, indicating potential applications in cancer therapy (Gür et al., 2020).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various derivatives of 1,3,4-thiadiazol-2-amine, including those with cyclohexylpropyl groups. These studies involve detailed structural analysis using spectroscopic and X-ray techniques, contributing to a deeper understanding of the molecular structure and properties of these compounds (Dani et al., 2013).

Ultrasound-Assisted Synthesis

The use of ultrasound has been investigated as an efficient method for synthesizing derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, which is closely related to this compound. This approach offers a more efficient alternative to conventional synthesis methods (Erdogan, 2018).

Anticancer Activity

Further research has focused on the synthesis of arylazothiazoles and 1,3,4-thiadiazoles using innovative catalysts, with the compounds showing promising anticancer activity against various cancer cell lines. This highlights the potential of this compound derivatives in cancer treatment (Gomha et al., 2015).

Novel Synthetic Approaches

Research also includes developing new methods for synthesizing 1,3,4-thiadiazol-2-amine derivatives. These innovative approaches contribute to the ease and efficiency of producing such compounds, which could be valuable in various pharmaceutical applications (Kokovina et al., 2021).

DNA Binding and Anti-inflammatory Properties

Studies have also been conducted on metal complexes containing 1,3,4-thiadiazole-2-amines, demonstrating significant anti-inflammatory and analgesic activities, as well as DNA binding capabilities. These findings open up possibilities for therapeutic applications (Naik et al., 2015).

将来の方向性

The study of compounds containing thiadiazol rings is an active area of research due to their wide range of biological activities. Future research on “5-(3-Cyclohexylpropyl)-1,3,4-thiadiazol-2-amine” could involve investigating its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

特性

IUPAC Name |

5-(3-cyclohexylpropyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S/c12-11-14-13-10(15-11)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIONDLSQMDMCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide](/img/structure/B2765361.png)

![[4-(2-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2765362.png)

![N-(2-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765364.png)

![N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2765366.png)

![N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2765368.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylimidazol-4-yl)methanone](/img/structure/B2765378.png)

![(2-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765384.png)